N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Description
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of various heterocyclic compounds incorporating the pyrazine moiety, similar to the core structure of the chemical compound . For example, the synthesis of pyrazole, thiazole, pyridine, and thiadiazole derivatives has been reported, which involves reactions with cyanoacetamide or related compounds under specific conditions. These synthetic routes often yield compounds with interesting structural features and potential biological activities (Raslan, Sayed, & Khalil, 2016; Dawood, Alsenoussi, & Ibrahim, 2011).
Biological Activities
Several studies have focused on assessing the biological activities of heterocyclic compounds derived from similar chemical structures. For instance, the insecticidal assessment of heterocycles against pests like the cotton leafworm has been conducted, showing potential applications in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Furthermore, the antimicrobial activities of newly synthesized heterocycles have been evaluated, suggesting their potential use in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Activity
The antitumor activities of novel heterocyclic compounds, including those with thiophene, pyrimidine, and pyrazole derivatives, have also been investigated. These studies aim to explore the potential therapeutic applications of such compounds in cancer treatment, with some showing promising results in inhibiting the growth of different cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017).
Properties
IUPAC Name |
N-[1-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-12(23)21-14(5-9-26-2)17(24)22-8-3-4-13(11-22)25-16-15(10-18)19-6-7-20-16/h6-7,13-14H,3-5,8-9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVZEIKQBZEIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.